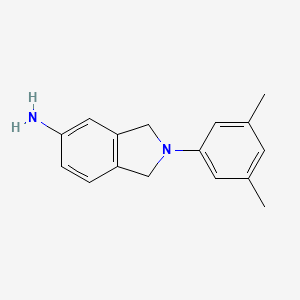
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound features an amine group at the 5-position and a 3,5-dimethylphenyl group at the 2-position of the isoindole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- typically involves the following steps:
Formation of the Isoindole Ring: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines.
Introduction of the Amine Group: The amine group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the 3,5-Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindol-5-amine: Lacks the 3,5-dimethylphenyl group.
2-Phenyl-1H-isoindole: Contains a phenyl group instead of a 3,5-dimethylphenyl group.
1H-Isoindole-5-carboxylic acid: Features a carboxylic acid group instead of an amine.
Uniqueness
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is unique due to the presence of both an amine group and a 3,5-dimethylphenyl group, which may confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
651733-97-0 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)7-16(6-11)18-9-13-3-4-15(17)8-14(13)10-18/h3-8H,9-10,17H2,1-2H3 |
Clé InChI |
AQKVLNMASBINFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


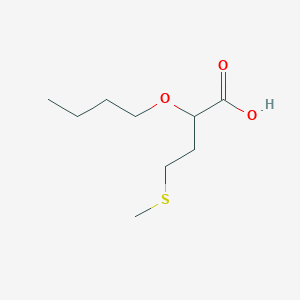
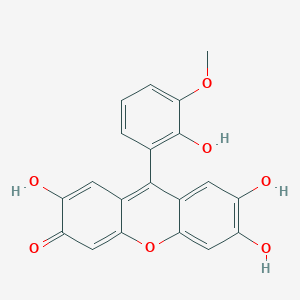
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)




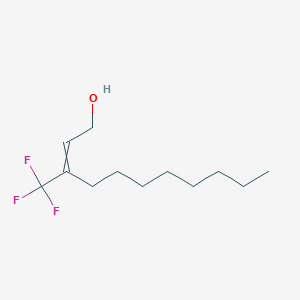
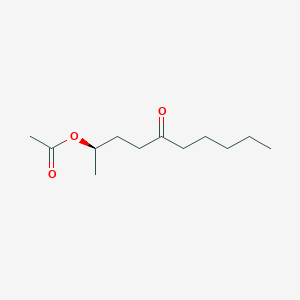

![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
